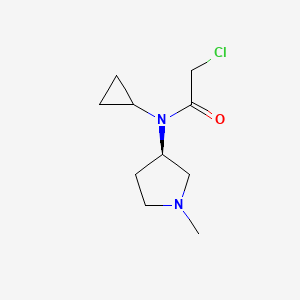
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic organic compound characterized by its unique structural features, including a chloro group, a cyclopropyl ring, and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylamine intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Introduction of the pyrrolidine moiety: The cyclopropylamine is then reacted with ®-1-methyl-pyrrolidine-3-carboxylic acid to form the corresponding amide.
Chlorination: The final step involves the chlorination of the amide using thionyl chloride or phosphorus pentachloride to yield 2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution reactions: Yield substituted amides.
Oxidation reactions: Produce N-oxides.
Reduction reactions: Form amines.
Hydrolysis: Results in carboxylic acids and amines.
科学研究应用
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological research: It is used in studies investigating the interaction of small molecules with biological targets.
Industrial applications: The compound is utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclopropyl ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-Chloro-N-cyclopropyl-N-propyl-7H-purin-6-amine: Shares the cyclopropyl and chloro groups but differs in the presence of a purine ring.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a boronic ester group and a benzamide moiety.
Uniqueness
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is unique due to its combination of a chloro group, a cyclopropyl ring, and a pyrrolidine moiety, which confer specific chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various research applications.
属性
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPXAUGOSMHARU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
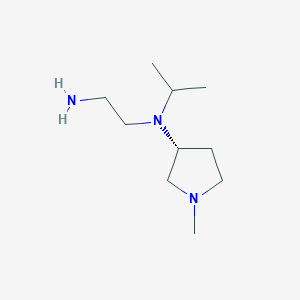
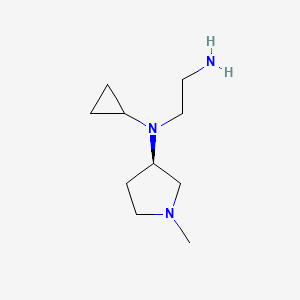
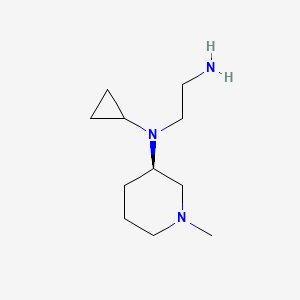
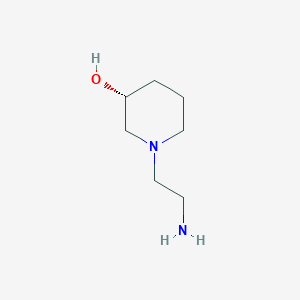
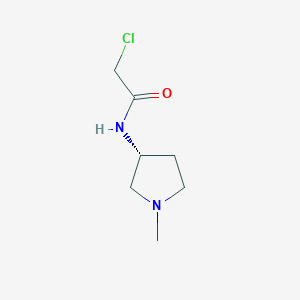
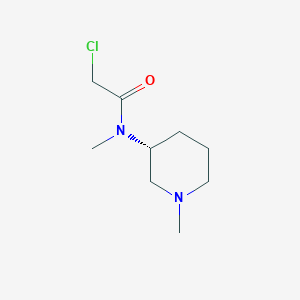
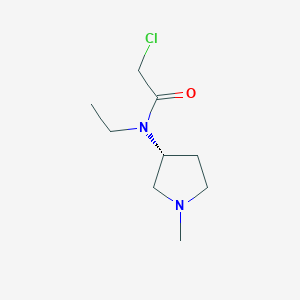
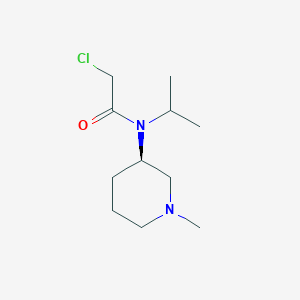
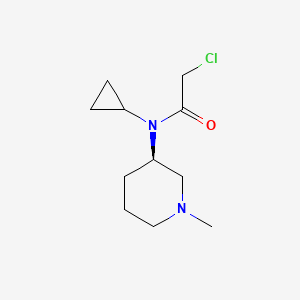

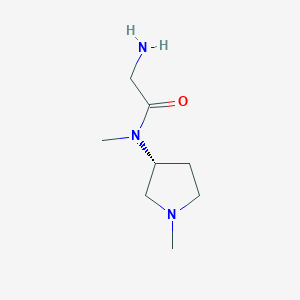

![[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986640.png)
![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7986649.png)
